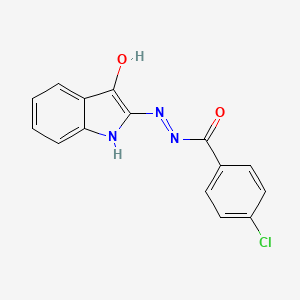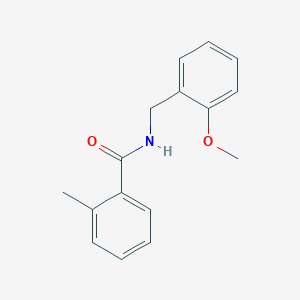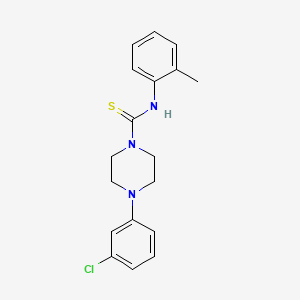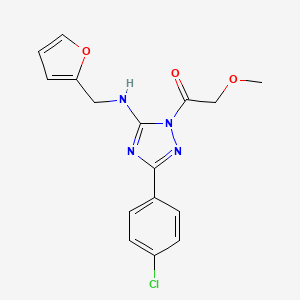
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide, also known as CODBH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of hydrazones, which are compounds that contain a nitrogen-nitrogen double bond and are known for their diverse biological activities. CODBH has been extensively studied for its potential use as a therapeutic agent due to its promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and metabolism. For example, 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and antidiabetic activities, it has also been found to exhibit antioxidant and anti-inflammatory properties. These effects are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is its ease of synthesis, which makes it readily available for research purposes. In addition, its diverse biological activities make it a promising candidate for the development of new therapeutic agents. However, one limitation of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide. One area of interest is the development of novel derivatives of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide and its potential use in the treatment of various diseases. Finally, research on the toxicity and safety of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is needed to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide involves the condensation reaction between 4-chlorobenzohydrazide and isatin. This reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been studied for its potential use in the treatment of various diseases such as cancer and diabetes. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis, which is a form of programmed cell death. In addition, 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been found to inhibit the activity of key enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes.
Propiedades
IUPAC Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)15(21)19-18-14-13(20)11-3-1-2-4-12(11)17-14/h1-8,17,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHMBMPACNADFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N=NC(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)

![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)

![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
